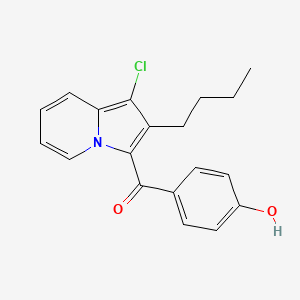![molecular formula C9H14Cl2N4 B14452618 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine CAS No. 76108-81-1](/img/structure/B14452618.png)
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or chloroform, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atoms on the triazine ring are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is a substituted triazine derivative with the amine group replacing one of the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of other triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential use as a drug precursor. Triazine derivatives are known for their antimicrobial and anticancer properties, and this compound is no exception .
Industry
Industrially, the compound is used in the production of flame retardants and UV stabilizers. Its ability to form stable complexes with various substrates makes it valuable in the manufacture of materials that require enhanced durability and resistance to degradation .
Wirkmechanismus
The mechanism of action of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine involves its interaction with nucleophilic sites on target molecules. The triazine ring acts as an electrophilic center, allowing the compound to react with nucleophiles such as amines, thiols, and hydroxyl groups. This interaction can lead to the formation of stable covalent bonds, which is the basis for its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine.
4,6-Dichloro-1,3,5-triazine-2-amine: Another triazine derivative with similar chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and stability under various conditions .
Eigenschaften
CAS-Nummer |
76108-81-1 |
|---|---|
Molekularformel |
C9H14Cl2N4 |
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
4,6-dichloro-N-(2-methylpentan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14Cl2N4/c1-4-5-9(2,3)15-8-13-6(10)12-7(11)14-8/h4-5H2,1-3H3,(H,12,13,14,15) |
InChI-Schlüssel |
NVWABGIEYVKRIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)NC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
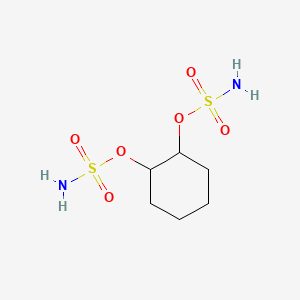
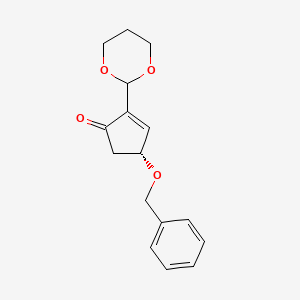

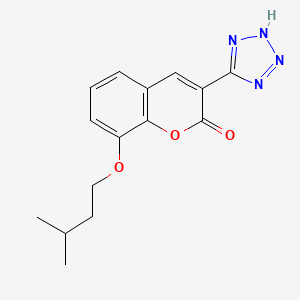
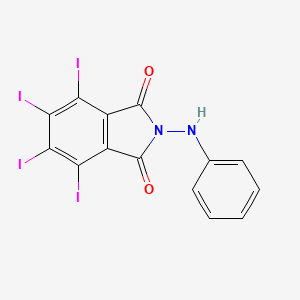

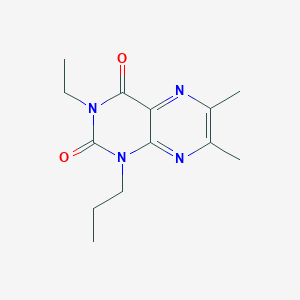
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
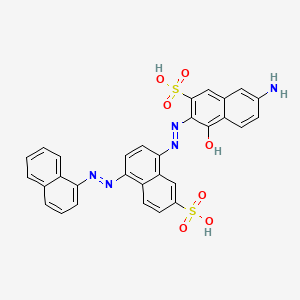
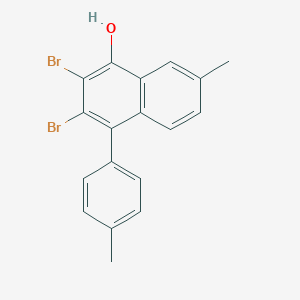
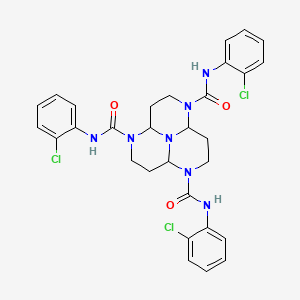
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
